molecular formula C8H18N2O B016704 N-Nitrosodibutylamine CAS No. 924-16-3

N-Nitrosodibutylamine

Cat. No. B016704
CAS RN: 924-16-3
M. Wt: 158.24 g/mol
InChI Key: YGJHZCLPZAZIHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

NDBA is synthesized through reactions involving dibutylamine and nitrite in the presence of catalysts such as bentonite clay and humic acid. The conditions affecting its formation, including pH, temperature, and the presence of light, play crucial roles in its yield. Enhancements in yield are noted at lower pH values, higher temperatures, and in light's presence, with humic acid promoting and clay reducing its formation (Sithole & Guy, 1986).

Molecular Structure Analysis

Research into NDBA's molecular structure reveals its susceptibility to various environmental factors and interactions with materials, such as those encountered in food packaging and processing environments. Studies have shown that NDBA can penetrate and form within hams processed in elastic rubber nettings, indicating its potential for migration and formation at material interfaces (Pensabene, Fiddler, & Gates, 1995).

Chemical Reactions and Properties

NDBA undergoes various chemical reactions, notably nitrosation, influenced by factors such as the presence of clay and humic acid, as well as environmental conditions like pH and temperature. These reactions are critical to understanding NDBA's formation pathways and potential for exposure in different settings (Sithole & Guy, 1986).

Physical Properties Analysis

The physical properties of NDBA, such as its volatility and stability under various conditions, are essential for assessing its environmental behavior and potential health impacts. Research has focused on its detection and quantification in products and environments, highlighting the need for effective analytical methods to monitor its presence and concentrations (Zwickenpflug & Richter, 1987).

Chemical Properties Analysis

The chemical behavior of NDBA, including its reactivity and interaction with biological systems, is a critical area of study. Investigations into its metabolism and carcinogenic potential underscore the importance of understanding its bioactivation and the mechanisms underlying its health effects. Studies have examined the metabolic pathways and tissue-specificity of NDBA metabolism in animal models, providing insights into its carcinogenic activity and the role of metabolic oxidation in its effects (Brittebo & Tjälve, 1982).

Scientific Research Applications

  • Cancer Research and Early Detection:

    • Exposure to N-Nitrosodibutylamine in mice has been linked to the identification of tumor-associated antigens in liver mitochondria. This could be a promising strategy for the early detection and treatment of liver cancer (Dutta & Alam, 2022).
    • Treatment with N-Nitrosodibutylamine in mice leads to significant changes in liver mitochondrial morphology, potentially aiding in the early detection of liver cancer (Dutta, Neog, & Alam, 2021).
  • Metabolism and Toxicity Studies:

    • In Sprague-Dawley rats, the metabolism of N-nitrosodibutylamine involves the liver, nasal mucosa, lung, and oesophagus, with urinary tract tumors induced by metabolites reaching these tissues via urine (Brittebo & Tjälve, 1982).
    • Fluorinated N-nitrosamines show reduced dealkylation and denitrosation compared to unfluorinated N-nitrosamines, with N-Nitrosodibutylamine being practically unmetabolized by microsomal enzymes in vitro (Janzowski, Gottfried, Eisenbrand, & Preussman, 1982).
  • Environmental Studies:

    • The presence of N-nitrosamines, including N-nitrosodibutylamine, varies seasonally in drinking water systems, with higher abundance in the wet season (July-September) compared to the dry season (October-December) (Maqbool et al., 2020).
  • Chemical Sensing Technologies:

    • Ultrasensitive carbon nanotube-based chemiresistive sensors have been developed to detect N-nitrosamines, including N-nitrosodibutylamine, in air, water, and food at low concentrations. This technology has potential for remote monitoring and field deployment (He, Croy, Essigmann, & Swager, 2019).
  • Food Safety:

properties

IUPAC Name

N,N-dibutylnitrous amide
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InChI

InChI=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3
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InChI Key

YGJHZCLPZAZIHH-UHFFFAOYSA-N
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Canonical SMILES

CCCCN(CCCC)N=O
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Molecular Formula

C8H18N2O
Record name N-NITROSODI-N-BUTYLAMINE
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DSSTOX Substance ID

DTXSID2021026
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Molecular Weight

158.24 g/mol
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Physical Description

N-nitrosodi-n-butylamine is a pale yellow liquid., Yellow liquid; [HSDB], Pale yellow liquid.
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Boiling Point

235 °C, BP: 105 °C at 8 mm Hg, BP: 116 °C at 14 mm Hg, 116 °C at 14 mmHg
Record name N,N-Dibutylnitrosoamine
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Solubility

In water, 1.27X10+3 mg/L at 24 °C, Sol in water 0.12%, org solvents and vegetable oils
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Density

0.9009 at 20 °C/4 °C
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Vapor Density

0.9009
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Vapor Pressure

0.04 [mmHg], 4.69X10-2 mm Hg at 25 °C /Extrapolated/
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Product Name

N-Nitrosodibutylamine

Color/Form

Pale yellow liquid, Yellow oil

CAS RN

924-16-3
Record name N-NITROSODI-N-BUTYLAMINE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,490
Citations
JW Pensabene, W Fiddler… - Journal of Agricultural and …, 1995 - ACS Publications
A-Nitrosodibutylamine (NDBA) was previously detected on the outer surface of commercial boneless hams processed in elastic rubber nettings. More recently, N-nitrosodibenzylamine (…
Number of citations: 35 pubs.acs.org
C Janzowski, D Jacob, I Henn, H Zankl… - Toxicology, 1989 - Elsevier
… N-Nitrosodibutylamine (NDBA) is an environmental carcinogen found in the air of specific working places and in rubber articles [1--3]. NDBA and its co-oxidized metabolites N-nitroso-…
Number of citations: 14 www.sciencedirect.com
A García, P Morales, N Arranz… - Journal of Applied …, 2008 - Wiley Online Library
N‐nitrosopiperidine (NPIP) and N‐nitrosodibutylamine (NDBA) belong to a group of N‐nitrosamines that are widely distributed in foodstuffs and the occupational environment. In the …
E SUZUKI, M OSABE, M OKADA… - Japanese Journal of …, 1987 - jstage.jst.go.jp
… esters) from the urine of rats given N-nitrosodibutylamine … N-Nitrosodibutylamine (NDBA) is a potent carcinogen in rats and other animal species while N-nitrodibutylamine (NO2DBA), …
Number of citations: 10 www.jstage.jst.go.jp
A Garcia, P Morales, N Arranz… - Journal of Applied …, 2009 - Wiley Online Library
The aim of this work was to determine the effect of vitamin C, diallyl disulfide (DADS) and dipropyl disulfide (DPDS) towards N‐nitrosopiperidine (NPIP) and N‐nitrosodibutylamine (…
A García, P Morales, J Rafter, AI Haza - Cell biology international, 2009 - Elsevier
The human hepatoma cell line (HepG2) exhibited a dose and time-dependent apoptotic response following treatment with N-Nitrosopiperidine (NPIP) and N-Nitrosodibutylamine (NDBA…
Number of citations: 7 www.sciencedirect.com
M Bonfanti, C Magagnotti, M Bonati, R Fanelli, L Airoldi - Cancer research, 1988 - AACR
N-Nitrosodibutylamine and its θ-hydroxylated metabolite N-nitrosobutyl(4-hydroxybutyl)amine (NB4HBA) induce tumors in the urinary bladder of different animal species through their …
Number of citations: 27 aacrjournals.org
C Janzowski, J Gottfried, G Eisenbrand… - …, 1982 - academic.oup.com
… Oxidation at the terminal position of the alkyl chains of N-nitrosodibutylamine (NDBA)*, for example, has been shown to be responsible for the induction of urinary bladder tumors (5-8). …
Number of citations: 8 academic.oup.com
NP Sen, SW Seaman, BD Page - Journal of Chromatography A, 1997 - Elsevier
A solid-phase microextraction (SPME) analytical method has been developed for the determination of N-nitrosodi-n-butylamine (NDBA) and N-nitrosodibenzylamine (NDBzA) in hams …
Number of citations: 62 www.sciencedirect.com
BB Sithole, RD Guy - Science of the total environment, 1986 - Elsevier
… The formation of N-nitrosodibutylamine from dibutylamine and nitrite in aqueous solutions was … The N-nitrosodibutylamine yield was enhanced at low pH values, at higher temperatures …
Number of citations: 8 www.sciencedirect.com

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